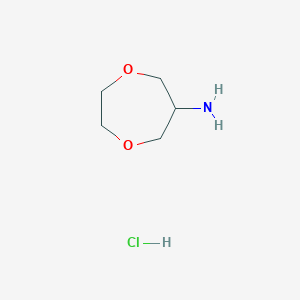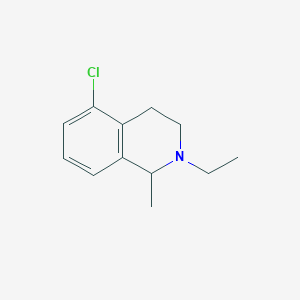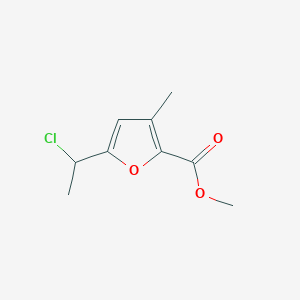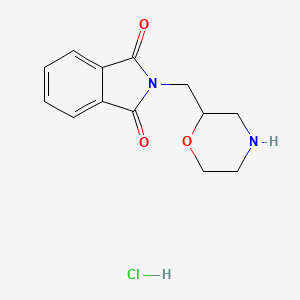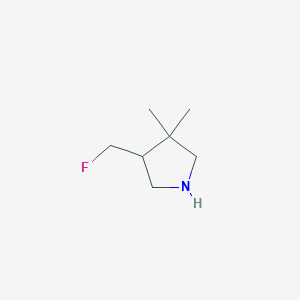
4-(Fluormethyl)-3,3-dimethylpyrrolidin
Übersicht
Beschreibung
Fluoromethyl compounds are widely used in various fields, including molecular imaging, pharmaceuticals, and materials . The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them perform better .
Synthesis Analysis
The synthesis of fluorinated compounds has attracted more and more attention from biologists and chemists . Achieving selective fluorination is still a huge challenge under mild conditions . Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
Molecular Structure Analysis
The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry . Fluorine has different physical and chemical properties from other elements, including bond length, van der Waals radius, van der Waals volume of the atom, and electronegativity of elements .
Chemical Reactions Analysis
Fluorinated compounds are distributed in plants and microorganisms, and are used in imaging, medicine, materials science . Enzyme catalysis is essential for the synthesis of fluorinated compounds . The loop structure of fluorinase is the key to forming the C-F bond .
Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Wissenschaftliche Forschungsanwendungen
Inhibitoren hydrolytischer Enzyme
Peptidylfluormethylketone, zu denen Verbindungen wie „4-(Fluormethyl)-3,3-dimethylpyrrolidin“ gehören, spielen aufgrund ihrer zahlreichen Anwendungen als Inhibitoren hydrolytischer Enzyme eine entscheidende Rolle in der synthetischen Chemie . Die Einfügung eines oder mehrerer Fluoratome neben einer C-terminalen Ketongruppe verändert die physikalisch-chemischen Eigenschaften des gesamten Substrats erheblich .
Proteaseinhibitoren
Diese Verbindungen haben die Fähigkeit, Serin- und Cysteinproteasen stark und selektiv zu hemmen . Sie können als Sonden verwendet werden, um die proteolytische Aktivität dieser Proteasen zu untersuchen und ihre Rolle bei der Entstehung und dem Fortschreiten verschiedener Krankheiten zu klären .
Medizinische Chemie
Peptidylfluormethylketone werden stark für das zielgerichtete Design von Verbindungen zur Behandlung topischer Erkrankungen wie verschiedener Krebsarten und Virusinfektionen eingesetzt .
Chemische Sonden
Peptidylmonofluormethylketone (FMKs) sind eine Klasse biologisch aktiver Moleküle, die sowohl als Proteaseinhibitoren zur Behandlung einer Reihe von Krankheiten als auch als chemische Sonden zur Untersuchung zellulärer Prozesse Potenzial zeigen .
Selektive Synthese
Es wurde ein einfaches und effizientes Domino-Protokoll zur selektiven Synthese von 4-Difluormethyl- und 4-Fluormethylchinazolin(thi)onen aus leicht zugänglichen 2-Aminoacetophenonen und Iso(thio)cyanaten etabliert, das von Selectfluor vermittelt wird .
Arzneimittelforschung
Die Entwicklung von Peptidylfluormethylketonen (PFMKs) hat in den letzten Jahrzehnten ein wachsendes Interesse in der Arzneimittelforschung geweckt, da diese Arten von Verbindungen als Substrate für eine Vielzahl biologischer Zielstrukturen eingesetzt werden können .
Wirkmechanismus
The mechanism of action of FMDP is not yet fully understood. However, it is believed to interact with various biochemical and physiological processes, including those involved in the synthesis of proteins and nucleic acids. It is also believed to interact with certain enzymes and receptors, which may be involved in the regulation of various physiological processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMDP have not been extensively studied. However, it is believed to interact with various biochemical and physiological processes, including those involved in the synthesis of proteins and nucleic acids. It is also believed to interact with certain enzymes and receptors, which may be involved in the regulation of various physiological processes.
Vorteile Und Einschränkungen Für Laborexperimente
FMDP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and can be scaled up for industrial applications. It is also relatively non-toxic and has low volatility, which makes it suitable for use in a variety of laboratory settings. However, FMDP is also relatively expensive and its reactivity can vary depending on the reaction conditions. Therefore, it is important to carefully consider the advantages and limitations of FMDP before using it in laboratory experiments.
Zukünftige Richtungen
The potential future directions for FMDP research are numerous. Further research is needed to better understand its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research is needed to develop more efficient and cost-effective methods of synthesis, as well as methods for the production of derivatives and analogs. Finally, further research is needed to explore the potential therapeutic applications of FMDP, as well as its potential uses in other scientific research applications.
Safety and Hazards
The safety and hazards of a specific compound depend on its specific properties. For similar compounds, it’s generally advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .
Eigenschaften
IUPAC Name |
4-(fluoromethyl)-3,3-dimethylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FN/c1-7(2)5-9-4-6(7)3-8/h6,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIOOAKNVWUJKS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CF)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{5-Methylimidazo[1,2-a]pyridin-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1469827.png)

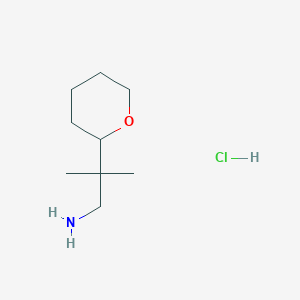


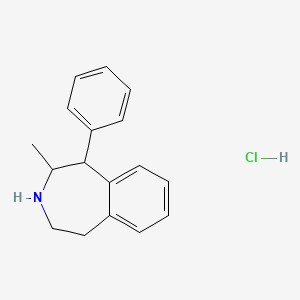
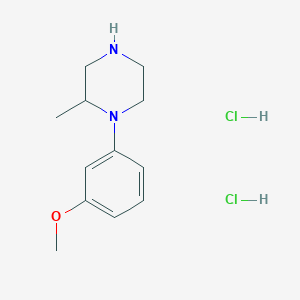
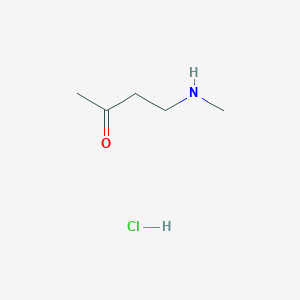
![[1-(6-Methylpyridazin-3-yl)cyclopropyl]methanamine](/img/structure/B1469845.png)
![2,3-Dioxo-1-azatricyclo[6.3.1.0^{4,12}]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B1469846.png)
